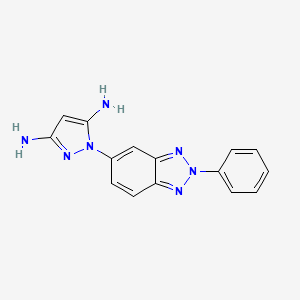![molecular formula C18H27N5OS B5508462 N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)
N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving piperidine structures and triazole rings, similar to the compound , often employs multi-step reactions. For instance, asymmetric synthesis techniques have been used to create 2-(1-aminoalkyl) piperidines through reduction and hydrogenolysis processes, which could be analogous to the synthesis of our compound (Froelich et al., 1996). Additionally, 1,3-dipolar cycloaddition reactions have been employed for the synthesis of related N,N-dibenzyl compounds, suggesting a potential pathway for creating the triazole portion of the molecule (Younas, Hallaoui, & Alami, 2014).
Molecular Structure Analysis
X-ray diffraction studies have been crucial in determining the molecular structures of compounds with piperidinyl groups, revealing specific conformations such as chair conformations of piperidine rings. This method has provided detailed insights into the geometry around sulfur atoms and the presence of inter- and intramolecular hydrogen bonds in related compounds (Naveen et al., 2015).
Chemical Reactions and Properties
Research on related chemical structures includes the exploration of Bohlmann-Rahtz heteroannulation reactions, which could potentially be applied to the synthesis of derivatives of our compound. These reactions are known for their regiocontrol and efficiency in creating complex heterocyclic structures (Bagley et al., 2005).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis Techniques
Researchers have developed asymmetric synthesis techniques for creating a series of 2-(1-aminoalkyl) piperidines, leveraging compounds like (-)-2-cyano-6-phenyloxazolopiperidine. These methods involve reductions and hydrogenolysis to produce diamines and substituted diamino alcohols, crucial for medicinal chemistry applications (Froelich et al., 1996).
Antimicrobial Activity
A study on quinoline derivatives carrying 1,2,3-triazole moiety revealed the synthesis of derivatives starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, highlighting their potential in treating infections (Thomas et al., 2010).
Novel Compound Synthesis
The synthesis and characterization of novel compounds, such as 1,3-Dithiolane compounds, have been documented. These compounds are synthesized through condensation reactions and characterized by NMR spectroscopy and X-ray diffractions, offering new avenues for drug development and material science (Zhai Zhi-we, 2014).
Receptor Binding and Activity
Research into the selective binding and activity at sigma(1) receptors of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives has provided insights into their potential therapeutic applications. These compounds exhibit promising sigma(1) ligand properties and antiproliferative activity, suggesting their utility in tumor research and therapy (Berardi et al., 2005).
Antidepressant-like Activity
Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors, displaying robust antidepressant-like activity. This signifies their potential in addressing mental health disorders, with a focus on ERK1/2 phosphorylation-preference indicating a novel mechanism of action (Sniecikowska et al., 2019).
Propiedades
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS/c1-21(2)13-16-19-20-18(22(16)3)14-8-10-23(11-9-14)17(24)7-6-15-5-4-12-25-15/h4-5,12,14H,6-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOVDUHKJPQISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=CC=CS3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)


![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)
![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

